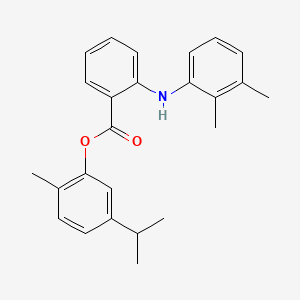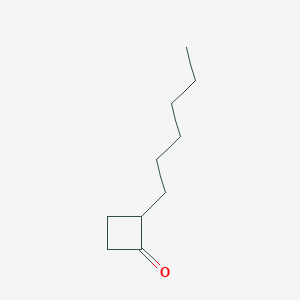
2-Hexyl-cyclobutanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-cyclobutanone is a cyclobutane derivative characterized by a hexyl group attached to the cyclobutane ring Cyclobutane derivatives are known for their strained ring structures, which impart unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane derivatives, including 2-Hexyl-cyclobutanone, is the [2+2] cycloaddition reaction. This reaction involves the cycloaddition of two alkenes or an alkene and a ketene to form the cyclobutane ring. For this compound, the reaction typically involves the cycloaddition of hexyl-substituted alkenes under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexyl-cyclobutanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone derivatives with additional functional groups.
Reduction: Reduction reactions can convert this compound to cyclobutane derivatives with different substituents.
Substitution: The hexyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and specific reaction conditions, including temperature and pressure control
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives with hydroxyl or carbonyl groups, while reduction may produce cyclobutane derivatives with alkyl or aryl groups .
Applications De Recherche Scientifique
2-Hexyl-cyclobutanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex cyclobutane derivatives and studying ring strain effects.
Biology: The compound is used in studies investigating the biological activity of cyclobutane derivatives, including their potential as enzyme inhibitors or signaling molecules.
Medicine: Research explores its potential as a precursor for developing new pharmaceuticals with unique biological activities.
Industry: this compound is used in the synthesis of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism by which 2-Hexyl-cyclobutanone exerts its effects involves its interaction with molecular targets and pathways. The strained cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, signaling pathways, and other cellular processes .
Comparaison Avec Des Composés Similaires
Cyclobutanone: A simpler cyclobutane derivative without the hexyl group.
2-Methyl-cyclobutanone: A cyclobutane derivative with a methyl group instead of a hexyl group.
2-Phenyl-cyclobutanone: A cyclobutane derivative with a phenyl group.
Comparison: 2-Hexyl-cyclobutanone is unique due to the presence of the hexyl group, which imparts different chemical properties and reactivity compared to other cyclobutanone derivatives. The hexyl group increases the compound’s hydrophobicity and can influence its interactions with biological molecules and materials .
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2-hexylcyclobutan-1-one |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-9-7-8-10(9)11/h9H,2-8H2,1H3 |
Clé InChI |
KNQDUQNQTOZYJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)

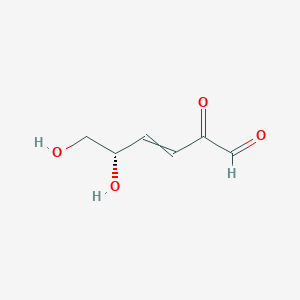
![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)

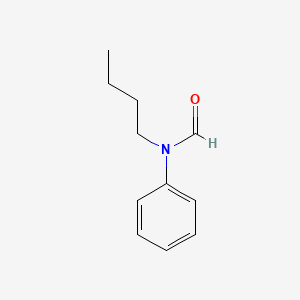
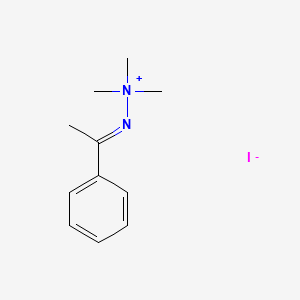
![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
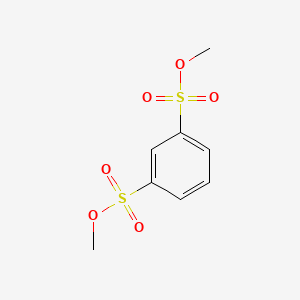
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
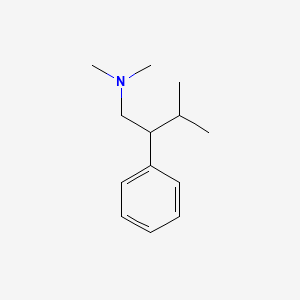
phosphanium bromide](/img/structure/B14692895.png)
